![molecular formula C14H21BrN2O2 B14864132 [3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14864132.png)
[3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester
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Overview
Description
[3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, and a carbamic acid ester. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of a phenylpropylamine derivative, followed by the introduction of the carbamic acid ester group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [3-Amino-1-(4-chloro-phenyl)-propyl]-carbamic acid tert-butyl ester
- [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester
- [3-Amino-1-(4-methyl-phenyl)-propyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, [3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester exhibits unique reactivity due to the presence of the bromine atom. This halogen can participate in specific interactions, such as halogen bonding, which can influence the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C14H21BrN2O2 |
---|---|
Molecular Weight |
329.23 g/mol |
IUPAC Name |
tert-butyl N-[3-amino-1-(4-bromophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
InChI Key |
RIFUNBLSOGNXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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